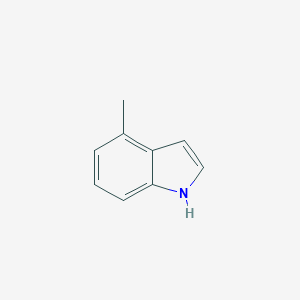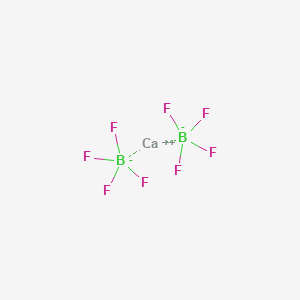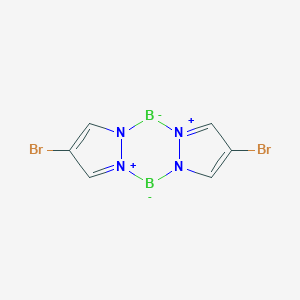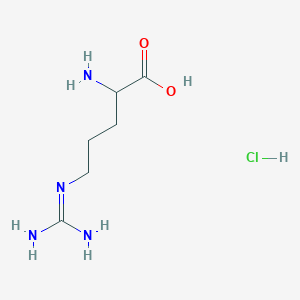![molecular formula C20H16O B103524 7-Methoxy-12-methylbenzo[b]phenanthrene CAS No. 16354-47-5](/img/structure/B103524.png)
7-Methoxy-12-methylbenzo[b]phenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-12-methylbenz[a]anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C20H16O It is a derivative of benz[a]anthracene, characterized by the presence of a methoxy group at the 7th position and a methyl group at the 12th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-12-methylbenz[a]anthracene typically involves the methylation and methoxylation of benz[a]anthracene. One common method includes the Friedel-Crafts alkylation reaction, where benz[a]anthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the methyl group. The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable base.
Industrial Production Methods
Industrial production of 7-Methoxy-12-methylbenz[a]anthracene may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxy-12-methylbenz[a]anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products formed from these reactions include hydroxylated, alkylated, and halogenated derivatives of 7-Methoxy-12-methylbenz[a]anthracene, which can have distinct chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-12-methylbenz[a]anthracene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and mechanisms of polycyclic aromatic hydrocarbons.
Biology: Research on its biological activity helps in understanding the interactions of similar compounds with biological systems.
Medicine: It serves as a reference compound in the development of drugs targeting specific pathways influenced by polycyclic aromatic hydrocarbons.
Industry: Its derivatives are explored for use in materials science, including the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 7-Methoxy-12-methylbenz[a]anthracene involves its interaction with cellular components, leading to various biological effects. It can bind to DNA and proteins, causing mutations and other cellular changes. The compound may also influence signaling pathways, such as the interleukin-2 pathway, which plays a role in immune response modulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,12-Dimethylbenz[a]anthracene: Known for its carcinogenic properties and used extensively in cancer research.
7-Hydroxymethyl-12-methylbenz[a]anthracene: Exhibits different biological activities compared to its methoxy counterpart.
4-Methoxy-7,12-dimethylbenz[a]anthracene: Another derivative with distinct chemical and biological properties.
Uniqueness
7-Methoxy-12-methylbenz[a]anthracene is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological systems. Its methoxy group at the 7th position and methyl group at the 12th position confer distinct chemical properties that differentiate it from other similar compounds .
Eigenschaften
CAS-Nummer |
16354-47-5 |
|---|---|
Molekularformel |
C20H16O |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
7-methoxy-12-methylbenzo[a]anthracene |
InChI |
InChI=1S/C20H16O/c1-13-15-8-5-6-10-17(15)20(21-2)18-12-11-14-7-3-4-9-16(14)19(13)18/h3-12H,1-2H3 |
InChI-Schlüssel |
NYOGCOVCKPOSCX-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C3=CC=CC=C13)OC)C=CC4=CC=CC=C42 |
Kanonische SMILES |
CC1=C2C(=C(C3=CC=CC=C13)OC)C=CC4=CC=CC=C42 |
Synonyme |
7-Methoxy-12-methylbenz[a]anthracene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B103441.png)





![5-(Diphenylmethylene)-5H-dibenzo[a,d]cycloheptene](/img/structure/B103449.png)


![4-[(Dimethylamino)methyl]benzoic acid](/img/structure/B103454.png)




